molecular formula C19H14ClNO3 B338129 2-oxopropyl 2-(4-chlorophenyl)-4-quinolinecarboxylate

2-oxopropyl 2-(4-chlorophenyl)-4-quinolinecarboxylate

Cat. No.: B338129
M. Wt: 339.8 g/mol
InChI Key: AGBVJYSYMBJSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxopropyl 2-(4-chlorophenyl)-4-quinolinecarboxylate typically involves the reaction of 2-(4-chlorophenyl)quinoline-4-carboxylic acid with oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-oxopropyl 2-(4-chlorophenyl)-4-quinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-oxopropyl 2-(4-chlorophenyl)-4-quinolinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxopropyl 2-(4-chlorophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxopropyl 2-(4-bromophenyl)quinoline-4-carboxylate
  • 2-Oxopropyl 2-(4-fluorophenyl)quinoline-4-carboxylate
  • 2-Oxopropyl 2-(4-methylphenyl)quinoline-4-carboxylate

Uniqueness

2-oxopropyl 2-(4-chlorophenyl)-4-quinolinecarboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound exhibits distinct reactivity and biological activity compared to its analogs, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H14ClNO3

Molecular Weight

339.8 g/mol

IUPAC Name

2-oxopropyl 2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C19H14ClNO3/c1-12(22)11-24-19(23)16-10-18(13-6-8-14(20)9-7-13)21-17-5-3-2-4-15(16)17/h2-10H,11H2,1H3

InChI Key

AGBVJYSYMBJSGW-UHFFFAOYSA-N

SMILES

CC(=O)COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=O)COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl

Origin of Product

United States

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